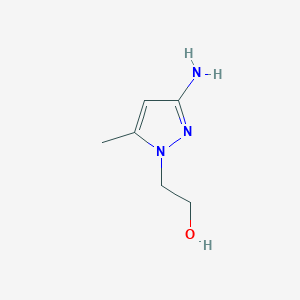

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(3-amino-5-methylpyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-5-4-6(7)8-9(5)2-3-10/h4,10H,2-3H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXBOMGYFGWFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclocondensation of appropriate hydrazines with carbonyl compounds. One common method is the reaction of 3-amino-5-methylpyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Advanced techniques such as microwave-assisted synthesis and flow chemistry are also explored to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized to create complex heterocyclic systems with potential pharmaceutical applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the effectiveness of aminopyrazole derivatives, including 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol, against various bacterial strains. The compound has shown promising activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), demonstrating low minimum inhibitory concentrations (MICs) in vitro. This suggests its potential as a lead compound for developing new antibiotics targeting resistant bacterial infections .

Anti-Cancer Potential

Aminopyrazoles have been extensively researched for their anti-cancer properties. In vitro studies indicate that derivatives of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, compounds derived from this structure have been shown to significantly reduce the viability of cancer cells in MTT assays, indicating their potential as anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that a series of aminopyrazole-based compounds, including those structurally related to 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol, exhibited potent antimicrobial activity. The study reported MIC values as low as 0.125 mg/mL against MSSA, indicating strong efficacy .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| A | 0.125 | MSSA |

| B | 0.250 | MRSA |

| C | 0.500 | E. coli |

Case Study 2: Anti-Cancer Activity

Another investigation focused on the anti-cancer properties of aminopyrazole derivatives reported that specific compounds could suppress growth in breast and lung cancer cell lines. The study revealed that derivatives of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol inhibited cell proliferation by up to 70% at certain concentrations .

| Cell Line | Compound | Inhibition (%) |

|---|---|---|

| MCF7 (Breast) | A | 70 |

| A549 (Lung) | B | 65 |

| HeLa (Cervical) | C | 60 |

Mechanism of Action

The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The compound may inhibit enzyme function or alter receptor signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

3-amino-5-methyl-1H-pyrazole: Lacks the hydroxyl group, making it less versatile in certain reactions.

2-(3-amino-1-methyl-1H-pyrazol-1-yl)ethanol: Similar structure but with different substitution patterns, leading to varied reactivity and applications.

Uniqueness

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of diverse bioactive molecules. Its ability to participate in multiple types of chemical reactions and its wide range of applications in various fields highlight its significance .

Biological Activity

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol, also known by its CAS number 1247943-03-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy across various biological contexts.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 141.17 g/mol

- IUPAC Name : 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethanol

- Melting Point : 66–68 °C

Biological Activity Overview

Research indicates that pyrazole derivatives, including 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol, exhibit a wide range of biological activities. These include:

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting tumor cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

Anticancer Activity

Recent studies have demonstrated the potential of pyrazole derivatives in cancer treatment. For instance, a study highlighted that compounds with similar structures to 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol displayed significant cytotoxic effects against cancer cell lines such as HepG2 and HeLa. The mean growth inhibition percentages were reported as follows:

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol | HepG2 | 54.25 |

| 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol | HeLa | 38.44 |

These findings suggest that the compound could be further explored as a potential anticancer agent due to its selective toxicity towards cancer cells compared to normal fibroblasts .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have indicated that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, a derivative was noted to achieve significant edema inhibition percentages compared to standard anti-inflammatory drugs:

| Compound | Edema Inhibition (%) |

|---|---|

| Pyrazole Derivative | 62% |

| Celecoxib (Standard) | 22% |

This suggests that pyrazole derivatives may serve as effective anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole compounds has been investigated against various pathogens. A notable study reported that certain derivatives exhibited strong activity against E. coli and S. aureus, with one compound demonstrating an inhibition zone comparable to standard antibiotics:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 20 |

These results underscore the potential of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol as an antimicrobial agent .

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymes : Many pyrazoles act as inhibitors of COX enzymes, impacting prostaglandin synthesis.

- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells through modulation of cell cycle regulators.

Case Studies and Research Findings

Several case studies highlight the efficacy of pyrazole derivatives in clinical and experimental settings:

- Cancer Treatment : A study evaluating the effects of a series of pyrazole derivatives on tumor growth showed a marked reduction in tumor size in treated groups compared to controls.

- Inflammation Models : In animal models of acute inflammation, administration of pyrazole compounds resulted in lower inflammatory markers and improved clinical outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol?

- Methodological Answer : The synthesis typically involves reacting 3-amino-5-methylpyrazole with ethylene oxide under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions. Key parameters include temperature control (20–40°C) and solvent selection (e.g., ethanol or DMF). Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole ring substitution pattern and ethanolamine side chain. Infrared (IR) spectroscopy identifies functional groups (e.g., -NH₂, -OH). High-resolution mass spectrometry (HRMS) validates molecular weight (C₆H₁₁N₃O; MW: 153.17 g/mol) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC with UV detection (λ = 254 nm) to identify hydrolytic byproducts. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazole ring substitution during synthesis?

- Methodological Answer : Regioselectivity arises from the nucleophilic reactivity of the pyrazole’s amino group. Computational studies (DFT calculations) can map electron density distributions to predict preferential substitution at the N1 position. Experimental validation via X-ray crystallography (using SHELXL ) confirms structural outcomes .

Q. How does the ethanolamine side chain influence binding affinity to biological targets?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) against targets like kinases or GPCRs. Compare binding energies with analogs lacking the hydroxyl group. In vitro assays (e.g., SPR or fluorescence polarization) quantify interactions, revealing the hydroxyl’s role in hydrogen bonding .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Control for batch-to-batch purity variations via HPLC-UV/HRMS. Meta-analysis of literature data identifies confounding factors (e.g., solvent effects in DMSO vs. aqueous buffers) .

Q. Can this compound serve as a precursor for novel heterocyclic frameworks?

- Methodological Answer : Explore cyclocondensation reactions with aldehydes/ketones to form oxazolidine derivatives. Optimize reaction conditions (e.g., acid catalysis, microwave-assisted heating) to improve yields. Characterize products via 2D NMR (COSY, HSQC) to confirm ring formation .

Comparative and Methodological Insights

Q. How do structural modifications (e.g., methyl vs. cyclopropyl groups) alter pharmacokinetic properties?

- Methodological Answer : Use in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) to compare derivatives. LogP values (calculated via HPLC retention times) correlate with lipophilicity changes. In silico tools (e.g., SwissADME) predict bioavailability differences .

Q. What crystallographic challenges arise in resolving the compound’s hydrate forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.